

# (+)-Longicyclene: A Comprehensive Technical Guide

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## Compound of Interest

Compound Name: (+)-Longicyclene

Cat. No.: B075017

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CAS Number: 1137-12-8

## Synonyms

**(+)-Longicyclene** is also known by several other names, including:

- Longicyclene, (+)-
- (1S,2S)-1,2,6,6-Tetramethyltetracyclo[8.1.0.0(2.8).0(7.11)]undecane
- 1,2,4-Methenoazulene, decahydro-1,5,5,8a-tetramethyl-, [1S-(1alpha,2alpha,3abeta,4alpha,8abeta,9R)]-
- LONGICYCLEN[1][2][3][4]

## Summary

**(+)-Longicyclene** is a tetracyclic sesquiterpene, a class of naturally occurring organic compounds.[4] It is a chiral molecule with a complex three-dimensional structure. This guide provides an in-depth overview of its chemical properties, spectroscopic data, and conformational analysis, intended for researchers, scientists, and professionals in drug development. While specific biological activities of **(+)-Longicyclene** are not extensively documented in publicly available literature, this guide also touches upon the general biological activities of related sesquiterpenes.

## Chemical and Physical Properties

The following table summarizes the key chemical and physical properties of **(+)-Longicyclene**.

Property	Value	Reference(s)
Molecular Formula	C <sub>15</sub> H <sub>24</sub>	[2]
Molecular Weight	204.35 g/mol	[2][3]
Appearance	Liquid	
Boiling Point	252-254 °C	[4]
Density	0.937 g/mL at 20 °C	
Refractive Index (n <sub>20/D</sub> )	1.493	
Optical Activity ([α] <sub>20/D</sub> )	+32.5° ± 1° (neat)	
Flash Point	92 °C (closed cup)	

## Spectroscopic Data

The structural elucidation and confirmation of **(+)-Longicyclene** rely heavily on various spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy.

### <sup>1</sup>H NMR Spectral Data

The <sup>1</sup>H NMR spectrum of **(+)-Longicyclene** has been extensively studied. A complete assignment has been achieved using advanced techniques like phase-sensitive double-quantum filtered COSY (DQF-COSY) at 600 MHz.[5] The chemical shifts (δ) for the protons are crucial for confirming the molecule's intricate structure.

A detailed table of <sup>1</sup>H NMR chemical shifts and coupling constants would be presented here based on specific literature data, which is not fully available in the provided search results.

## Conformational Analysis

The three-dimensional structure of **(+)-Longicyclene** is not static; it exists in a conformational equilibrium. Molecular mechanics calculations have shown that the molecule predominantly

adopts two twist-chair-like conformations of its seven-membered ring, denoted as TC11 and TC8.[5]

The energy of the TC11 conformer is predicted to be slightly lower (by 4.6 kJ/mol) than the TC8 conformer.[5] This energy difference suggests that in solution, **(+)-Longicyclene** exists as a mixture of these two conformers, with the TC11 form being the major component (approximately 86%) and the TC8 form being the minor component (approximately 14%).[5] This conformational flexibility is an important consideration for understanding its potential interactions with biological targets.

## Experimental Protocol: Conformational Analysis via NMR and Molecular Mechanics

The conformational analysis of **(+)-Longicyclene** involves a combination of high-field NMR spectroscopy and computational molecular mechanics.[5]

- **Sample Preparation:** A solution of **(+)-Longicyclene** is prepared in a suitable deuterated solvent (e.g., CDCl<sub>3</sub>) for NMR analysis.
- **NMR Data Acquisition:** A suite of NMR experiments is performed on a high-field NMR spectrometer (e.g., 600 MHz). This includes:
  - 1D <sup>1</sup>H NMR: To obtain the initial proton spectrum.
  - 2D DQF-COSY: To establish proton-proton connectivities.
  - Heteronuclear Correlation Spectroscopy (HETCOR): To correlate proton and carbon signals.
  - COLOC (Correlation spectroscopy for long-range couplings): To identify long-range proton-carbon couplings, which are critical for assigning quaternary carbons and piecing together the carbon skeleton.
- **Spectral Simulation:** The 1D <sup>1</sup>H NMR spectrum, particularly the complex regions of the seven-membered ring protons, is extensively simulated to extract accurate vicinal <sup>1</sup>H-<sup>1</sup>H coupling constants.[5]

- Molecular Mechanics Calculations:
  - A starting 3D model of **(+)-Longicyclene** is built.
  - A systematic conformational search is performed using a suitable force field (e.g., MM2) to identify low-energy conformers.
  - The geometries of the identified conformers are optimized to find the energy minima.
  - The relative energies of the stable conformers are calculated to determine their populations at a given temperature.
- Correlation of Experimental and Calculated Data: The experimentally determined vicinal  $^1\text{H}$ - $^1\text{H}$  coupling constants are compared with the values predicted from the calculated geometries of the stable conformers using a generalized Karplus equation. A good agreement between the experimental and a population-weighted average of the calculated coupling constants validates the conformational model.<sup>[5]</sup>

## Synthesis

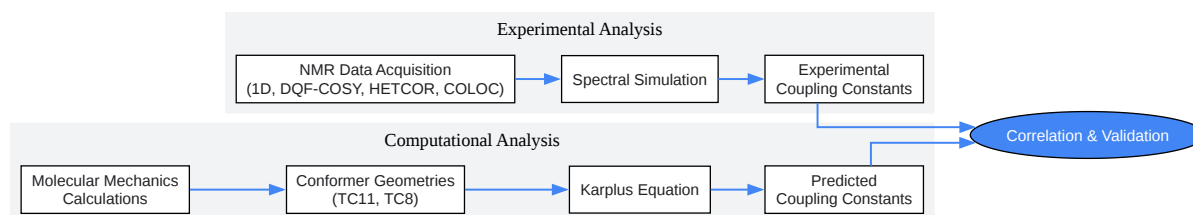
While a detailed, step-by-step experimental protocol for the total synthesis of **(+)-Longicyclene** is not available in the provided search results, the general approach to synthesizing such complex polycyclic natural products involves multi-step organic synthesis. These syntheses often employ a variety of modern synthetic methodologies, including cyclization reactions, rearrangements, and stereoselective transformations.

## Biological Activities

Specific biological activities of **(+)-Longicyclene** are not well-documented in the provided search results. However, as a sesquiterpene, it belongs to a class of compounds known to exhibit a wide range of biological activities. Further research is needed to specifically investigate the pharmacological potential of **(+)-Longicyclene**.

## Logical Relationship of Conformational Analysis

The following diagram illustrates the logical workflow for the conformational analysis of **(+)-Longicyclene**.



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Caption: Workflow for Conformational Analysis.

## Conclusion

**(+)-Longicyclene** is a structurally complex tetracyclic sesquiterpene with well-characterized chemical and physical properties. Its conformational landscape in solution is understood to be an equilibrium between two primary twist-chair conformers. While detailed information on its synthesis and specific biological activities is limited in the public domain, its classification as a sesquiterpene suggests potential for biological activity that warrants further investigation. This technical guide provides a foundational understanding of **(+)-Longicyclene** for researchers and scientists in the field of natural product chemistry and drug discovery.

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